3-氨基-N-苯基丙酰胺盐酸盐

货号 B600031

CAS 编号:

115022-95-2

分子量: 200.666

InChI 键: MPMIMACTZNZBSD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-N-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It is also known by other names such as 3-amino-N-phenylpropanamide and N1-PHENYL-BETA-ALANINAMIDE .

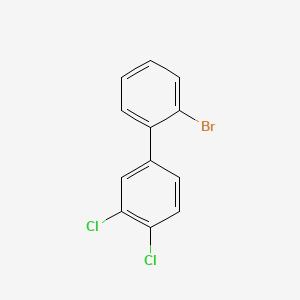

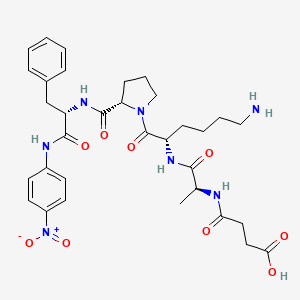

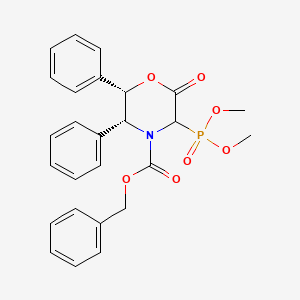

Molecular Structure Analysis

The molecular structure of 3-Amino-N-phenylpropanamide hydrochloride consists of a phenyl group (C6H5-) attached to a propanamide group (CH2CH2CONH2) with an additional amino group (NH2) on the third carbon . The InChI code for this compound is 1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-N-phenylpropanamide hydrochloride is approximately 164.20 g/mol . It has a computed XLogP3 value of 0.7, indicating its relative lipophilicity . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .科学研究应用

- Pharmacology

- Application : “3-Amino-N-phenylpropanamide hydrochloride” is related to the study of new fentanyl analogs . Fentanyl is a potent synthetic opioid used in anesthesia and pain treatment . New fentanyl analogs have emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .

- Methods of Application : The metabolic pathways of these new fentanyl analogs are being studied. The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

- Results or Outcomes : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation . These new fentanyl analogs are responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .

- Organic Chemistry

- Application : Amines, including “3-Amino-N-phenylpropanamide hydrochloride”, can react with many electrophilic functional groups, including aldehydes, ketones, acid chlorides, and sulfonyl chlorides . These reactions can result in a variety of products, including imines, enamines, amides, and sulfonamides .

- Methods of Application : The reactions of amines with these functional groups are typically carried out under controlled pH conditions to maintain the nucleophilicity of the amine . For example, the reaction of amines with sulfonyl groups to form sulfonamides occurs under alkaline conditions .

- Results or Outcomes : The products of these reactions have various applications. For instance, sulfonamides are used as antimicrobial agents therapeutically and are commonly referred to as sulfa drugs .

属性

IUPAC Name |

3-amino-N-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMIMACTZNZBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679641 |

Source

|

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-phenylpropanamide hydrochloride | |

CAS RN |

115022-95-2 |

Source

|

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

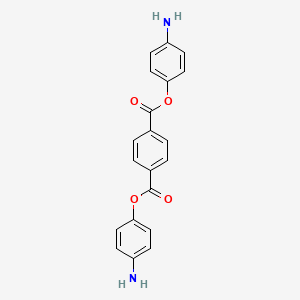

Bis(4-aminophenyl) terephthalate

16926-73-1

DVAHEILNEAYRKVLDQLSARKYLQSMVA

132769-35-8

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)